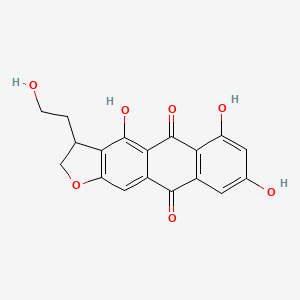
Anthra(2,3-b)furan-5,10-dione, 2,3-dihydro-4,6,8-trihydroxy-3-(2-hydroxyethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anthra(2,3-b)furan-5,10-dione, 2,3-dihydro-4,6,8-trihydroxy-3-(2-hydroxyethyl)- is a complex organic compound belonging to the class of anthraquinones. This compound is characterized by its unique structure, which includes a furan ring fused to an anthraquinone core, along with multiple hydroxyl groups and a hydroxyethyl side chain. It has garnered significant interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of anthra(2,3-b)furan-5,10-dione derivatives typically involves the cyclization of linear anthrafurandiones. One common method includes the acylation of various hydrazides with acyl chlorides, followed by cyclodehydration under mild conditions using reagents such as carbon tetrachloride (CCl4) and triphenylphosphine (PPh3) in the presence of triethylamine (Et3N) . This method yields a series of anthra(2,3-b)furan-5,10-dione derivatives with varying substituents.
Industrial Production Methods
Industrial production methods for anthra(2,3-b)furan-5,10-dione derivatives are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Anthra(2,3-b)furan-5,10-dione derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic substitution reactions are common, where alkoxy groups can be replaced by amine residues.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reactions with primary and secondary amines under mild conditions can result in the replacement of alkoxy groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amine-substituted anthra(2,3-b)furan-5,10-dione derivatives, which may exhibit unique fluorescence properties .
Scientific Research Applications
Anthra(2,3-b)furan-5,10-dione derivatives have a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of anthra(2,3-b)furan-5,10-dione derivatives involves their interaction with molecular targets such as topoisomerase I. By inhibiting this enzyme, these compounds can interfere with DNA replication and transcription, leading to antiproliferative effects in cancer cells . The presence of hydroxyl groups and the furan ring contribute to their binding affinity and specificity.
Comparison with Similar Compounds
Anthra(2,3-b)furan-5,10-dione derivatives are compared with other similar compounds, such as:
- Anthra(2,3-b)thiophene-5,10-diones
- Naphtho(2,3-a)indole-5,10-diones
These compounds share a similar core structure but differ in the heterocyclic ring fused to the anthraquinone. Anthra(2,3-b)furan-5,10-dione derivatives have shown superior antiproliferative activity compared to their thiophene and pyrrole analogs .
Properties
CAS No. |
74277-84-2 |
|---|---|
Molecular Formula |
C18H14O7 |
Molecular Weight |
342.3 g/mol |
IUPAC Name |
4,6,8-trihydroxy-3-(2-hydroxyethyl)-2,3-dihydronaphtho[2,3-f][1]benzofuran-5,10-dione |
InChI |
InChI=1S/C18H14O7/c19-2-1-7-6-25-12-5-10-15(17(23)13(7)12)18(24)14-9(16(10)22)3-8(20)4-11(14)21/h3-5,7,19-21,23H,1-2,6H2 |
InChI Key |
PTHBKNSHSCMKBV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C3C(=C2O)C(=O)C4=C(C3=O)C=C(C=C4O)O)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


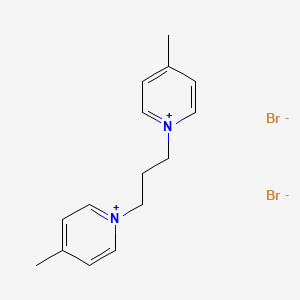
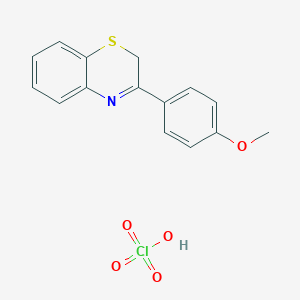
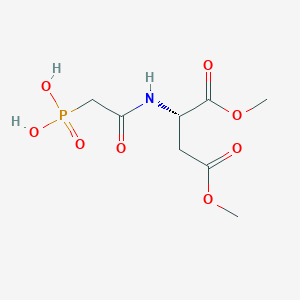
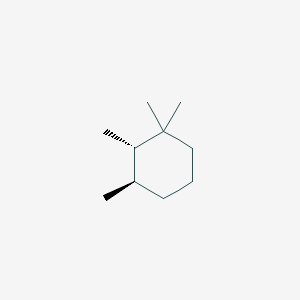

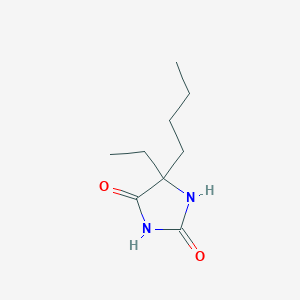
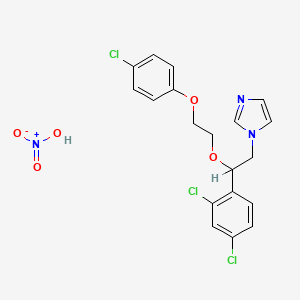
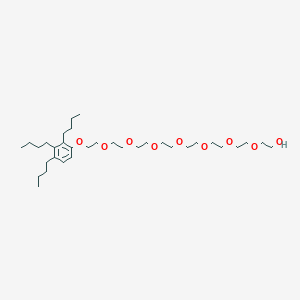
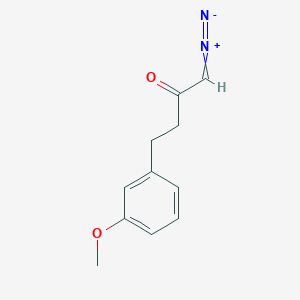
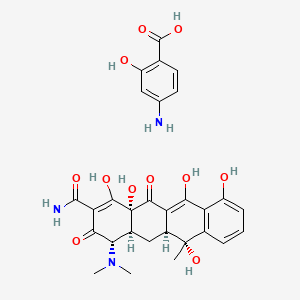
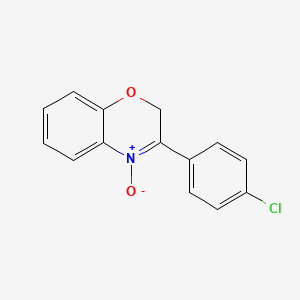

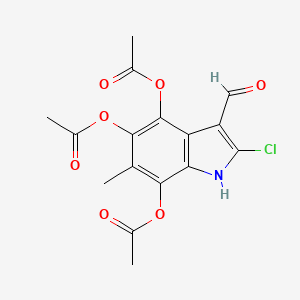
![4-[Oxo(phenyl)acetyl]phenyl cyanate](/img/structure/B14455387.png)
